molecular formula C10H12O3 B185445 2,5-Dimethylphenoxyacetic Acid CAS No. 7356-41-4

2,5-Dimethylphenoxyacetic Acid

Cat. No.: B185445
CAS No.: 7356-41-4
M. Wt: 180.2 g/mol
InChI Key: RSJMMLSDGNQOEO-UHFFFAOYSA-N
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Description

2,5-Dimethylphenoxyacetic Acid is an organic compound with the molecular formula C10H12O3. It is a derivative of phenoxyacetic acid, where two methyl groups are substituted at the 2 and 5 positions of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylphenoxyacetic Acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of paraxylene, followed by ketalation, zinc salt catalytic rearrangement, alkaline hydrolysis, and acidification . The overall yield of this method is approximately 63.4%, making it relatively efficient for laboratory-scale synthesis.

Industrial Production Methods

For industrial production, the synthesis process may be optimized to increase yield and reduce costs The use of environmentally friendly solvents and catalysts, as well as continuous flow reactors, can enhance the scalability of the synthesis process

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenoxyacetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,5-Dimethylphenoxyacetic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenoxyacetic Acid involves its interaction with specific molecular targets. In biological systems, it may act as a plant growth regulator by mimicking natural auxins, leading to altered growth patterns. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of gene expression related to growth and development .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic Acid: The parent compound without methyl substitutions.

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with chlorine substitutions.

    2,5-Dimethylphenylacetic Acid: Similar structure but with different functional groups.

Uniqueness

2,5-Dimethylphenoxyacetic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 2 and 5 positions can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-4-8(2)9(5-7)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJMMLSDGNQOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223761
Record name 2,5-Xylyloxyacetic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7356-41-4
Record name 2-(2,5-Dimethylphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7356-41-4
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Record name 2,5-Xylyloxyacetic acid
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Record name 7356-41-4
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Record name 7356-41-4
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Record name 2,5-Xylyloxyacetic acid
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Record name 2,5-xylyloxyacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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